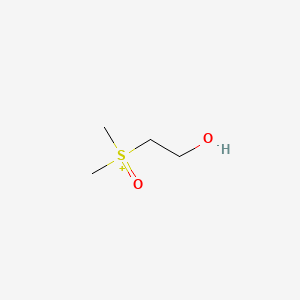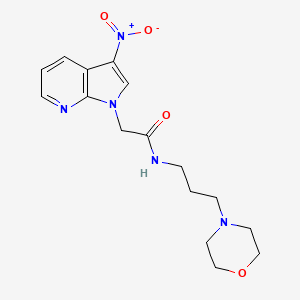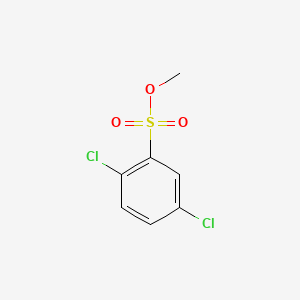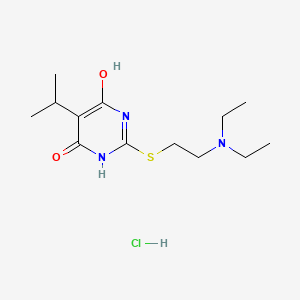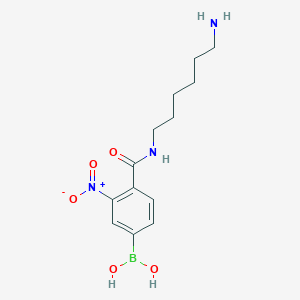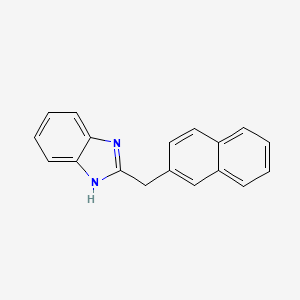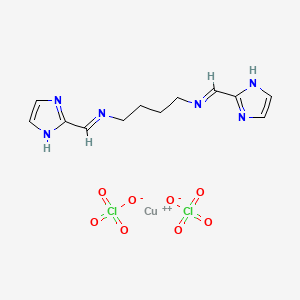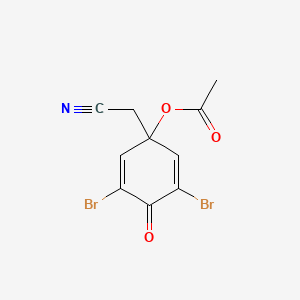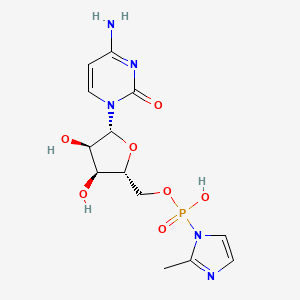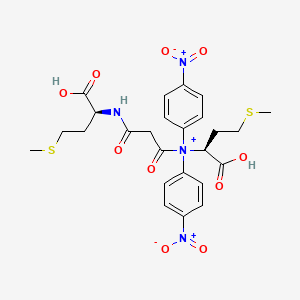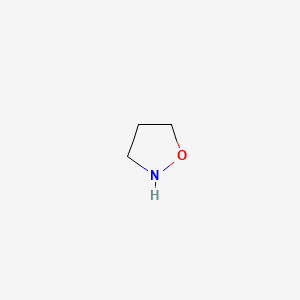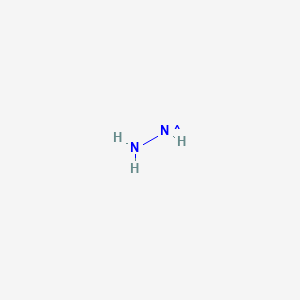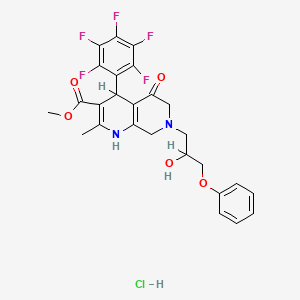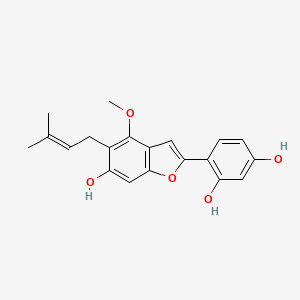
Licocoumarone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Licocoumarone is a member of the class of 1-benzofurans which consists of 1-benzofuran substituted by a hydroxy group at position 6, a methoxy group at position 4, a prenyl group at position 5 and a 2,4-dihydroxyphenyl group at position 2. It has been isolated from Glycyrrhiza uralensis. It has a role as a plant metabolite, an antibacterial agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor and an apoptosis inducer. It is a member of 1-benzofurans, a member of resorcinols and an aromatic ether. It derives from a hydride of a 1-benzofuran.
Licocoumarone belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Thus, licocoumarone is considered to be a flavonoid lipid molecule. Licocoumarone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, licocoumarone is primarily located in the membrane (predicted from logP). Licocoumarone can be biosynthesized from 1-benzofuran. Outside of the human body, licocoumarone can be found in herbs and spices. This makes licocoumarone a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Inflammatory and Immune Response Modulation
Licocoumarone, isolated from Glycyrrhiza uralensis, has been found to significantly influence inflammatory and immune responses. In a study, it was shown to attenuate lipopolysaccharide (LPS)-induced nitric oxide production and decrease the expression of various cytokines in macrophages. This suggests its potential application in treating infectious and immune-related diseases (Wu et al., 2017).
Anticancer Properties
Licocoumarone demonstrated anticancer properties by inducing apoptosis in human monoblastic leukemia U937 cells. This finding suggests its potential use as a natural anti-cancer agent (Watanabe et al., 2002).
Antioxidant and Antimicrobial Activities
A study identified licocoumarone as having both antioxidant and antimicrobial activities. This dual functionality expands its potential applications in various fields related to oxidative stress and microbial infections (Demizu et al., 1988).
Broad Spectrum of Pharmacological Activities
Licocoumarone is one of the many coumarin compounds in licorice investigated for their pharmacological effects. These include anticancer, hepatoprotective, antispasmodic, immunosuppressive, anti-inflammatory, and antibacterial properties. Understanding its broad spectrum of activities can be vital for clinical applications (Zang, 2020).
Liver Disease Treatment
Licocoumarone has shown promise in treating various liver diseases. Studies have demonstrated its effectiveness against alcoholic liver disease, nonalcoholic fatty liver disease, and hepatotoxicity. It acts through mechanisms like activation of the Nrf2 antioxidant system and stimulation of AMPK-mediated energy homeostasis (Zhang et al., 2019).
Propriétés
Numéro CAS |
118524-14-4 |
|---|---|
Nom du produit |
Licocoumarone |
Formule moléculaire |
C20H20O5 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-[6-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C20H20O5/c1-11(2)4-6-14-17(23)10-19-15(20(14)24-3)9-18(25-19)13-7-5-12(21)8-16(13)22/h4-5,7-10,21-23H,6H2,1-3H3 |
Clé InChI |
CNPMAFLUEHEXRE-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |
SMILES canonique |
CC(=CCC1=C(C2=C(C=C1O)OC(=C2)C3=C(C=C(C=C3)O)O)OC)C |
melting_point |
183-185°C |
Description physique |
Solid |
Synonymes |
licocoumarone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1194034.png)
